4-(3-Methoxypropyl)piperidine

説明

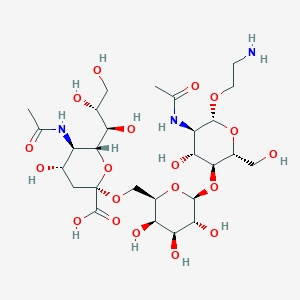

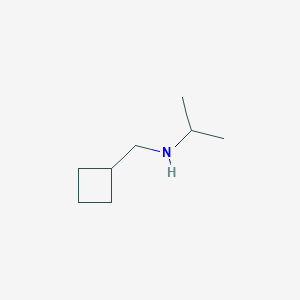

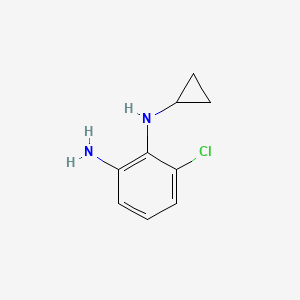

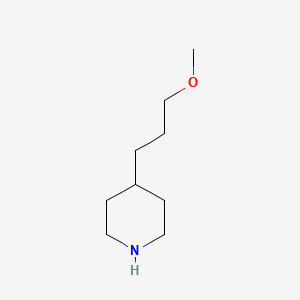

“4-(3-Methoxypropyl)piperidine” is a piperidine derivative. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . This compound has a molecular formula of C9H19NO and a molecular weight of 157.25 .

Synthesis Analysis

Piperidines can be prepared either by nickel-catalyzed hydrogenation of pyridine or by cobalt-catalyzed hydrogenolysis of tetrahydrofurylamine . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “4-(3-Methoxypropyl)piperidine” consists of a six-membered ring that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The physical form of “4-(3-Methoxypropyl)piperidine” is a liquid . It has a density of 0.876±0.06 g/cm3 .科学的研究の応用

Pharmacology

Piperidine derivatives have been studied for their potential pharmacological properties. For example, certain piperidine structures have shown effectiveness in cholinesterase inhibition, which is significant in treating conditions like Alzheimer’s disease . Additionally, they have been found essential for monoamine oxidase B inhibition, relevant in managing Parkinson’s disease .

Anticancer Research

In the realm of cancer research, piperidine compounds have been observed to influence cell migration and apoptosis pathways. They can upregulate E-cadherin and downregulate N-cadherin and Vimentin, affecting cell adhesion and migration in prostate cancer cells . Piperidine derivatives also activate caspase-3-dependent apoptotic pathways, which are crucial for programmed cell death in cancer cells .

Antioxidant Properties

Piperine, a compound related to piperidine, has demonstrated antioxidant effects. It reduced lipid peroxidation and stimulated glutathione levels in the striatum of rats, indicating its potential as an antioxidant .

Chemical Synthesis

Piperidine derivatives are valuable in chemical synthesis for creating complex molecular structures. They serve as building blocks in synthesizing various chemical compounds due to their stability and reactivity .

Material Science

The structural properties of piperidine derivatives make them suitable for material science applications. Their stability under different conditions can be advantageous in developing new materials with specific desired properties .

Analytical Chemistry

In analytical chemistry, piperidine derivatives can be used as reagents or catalysts due to their chemical properties, aiding in various analytical processes .

Safety And Hazards

“4-(3-Methoxypropyl)piperidine” is classified as having acute toxicity (Category 4, Oral and Dermal), skin corrosion (Sub-category 1B), and is hazardous to the aquatic environment (long-term, Chronic - Category Chronic 3) . It is harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage .

特性

IUPAC Name |

4-(3-methoxypropyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-11-8-2-3-9-4-6-10-7-5-9/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURGRYWQFPZVLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650846 | |

| Record name | 4-(3-Methoxypropyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methoxypropyl)piperidine | |

CAS RN |

858260-60-3 | |

| Record name | 4-(3-Methoxypropyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-Fluoropyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416116.png)

![4-(2-Bromo-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416117.png)

![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B1416118.png)